molecular formula C14H10N2O3 B12554233 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione CAS No. 143726-26-5

2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione

Cat. No.: B12554233
CAS No.: 143726-26-5
M. Wt: 254.24 g/mol
InChI Key: CBSLHGKYHVZQRU-UHFFFAOYSA-N
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Description

2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione is a chemical compound belonging to the quinoline family.

Preparation Methods

The synthesis of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives have shown promise in biological assays, potentially serving as lead compounds for drug development.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

143726-26-5

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione

InChI

InChI=1S/C14H10N2O3/c1-7-5-9-11(15-6-7)14(18)12-8(13(9)17)3-4-10(16-12)19-2/h3-6H,1-2H3

InChI Key

CBSLHGKYHVZQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C3=C(C2=O)C=CC(=N3)OC)N=C1

Origin of Product

United States

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